molecular formula C6H13NO B6154843 (2R)-1-amino-3-cyclopropylpropan-2-ol CAS No. 2227807-82-9

(2R)-1-amino-3-cyclopropylpropan-2-ol

Cat. No. B6154843
CAS RN: 2227807-82-9
M. Wt: 115.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-1-amino-3-cyclopropylpropan-2-ol, often referred to as cyclopropanol, is an organic compound with a molecular formula of C6H12NO. It is a cyclic secondary amine and is commonly used as a reagent in organic synthesis. Cyclopropanol has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.

Scientific Research Applications

Cyclopropanol has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. It has been used in the synthesis of various drugs, such as anticonvulsants, anti-inflammatory agents, and antineoplastic agents. Cyclopropanol has also been used to synthesize a variety of compounds, including cyclopropyl amines, cyclopropyl esters, and cyclopropyl sulfonamides.

Mechanism of Action

The mechanism of action of cyclopropanol is not yet fully understood. However, it is believed that the cyclic structure of the molecule is responsible for its biological activity. It is thought to interact with specific proteins in the body, resulting in changes in the activity of certain enzymes and receptors.
Biochemical and Physiological Effects
Cyclopropanol has been studied for its effects on the biochemical and physiological processes in the body. It has been shown to have anticonvulsant activity, as well as anti-inflammatory and antineoplastic effects. It has also been shown to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

Cyclopropanol has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is stable under a wide range of conditions. Additionally, it is soluble in both water and organic solvents. However, it is not very soluble in polar solvents, such as alcohols, and it has a low boiling point.

Future Directions

There are several potential future directions for research on cyclopropanol. These include further studies on its mechanism of action, as well as its effects on the biochemical and physiological processes in the body. Additionally, further research could be conducted on its potential applications in the fields of medicine, biochemistry, and pharmacology. Finally, research could also be conducted on the synthesis of cyclopropanol derivatives, such as cyclopropyl amines, cyclopropyl esters, and cyclopropyl sulfonamides.

Synthesis Methods

Cyclopropanol can be synthesized from the reaction of 1-amino-3-chloropropane and sodium hydroxide. This reaction can be performed in aqueous solution at a temperature of 60-80°C. The reaction yields an optically active form of cyclopropanol, which can be isolated and purified through recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-1-amino-3-cyclopropylpropan-2-ol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopropane carboxylic acid", "Ethylene oxide", "Ammonia", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Cyclopropane carboxylic acid is reacted with ethylene oxide in the presence of sodium hydroxide to form 2-(cyclopropyl)oxiranecarboxylic acid.", "Step 2: The oxirane ring of 2-(cyclopropyl)oxiranecarboxylic acid is opened by treatment with ammonia to form (2R)-amino-3-cyclopropylpropanoic acid.", "Step 3: (2R)-amino-3-cyclopropylpropanoic acid is reduced with sodium borohydride in methanol to form (2R)-1-amino-3-cyclopropylpropan-2-ol.", "Step 4: The product is purified by recrystallization from diethyl ether and water." ] }

CAS RN

2227807-82-9

Product Name

(2R)-1-amino-3-cyclopropylpropan-2-ol

Molecular Formula

C6H13NO

Molecular Weight

115.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.